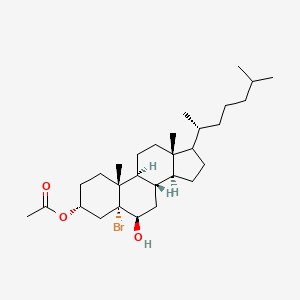

5-Bromo-5alpha-cholestane-3,6-diol 3-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26,32H,7-17H2,1-6H3/t19-,21-,22+,23?,24+,25+,26-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKSSEORHJPLLF-LBPASEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@H](C4)OC(=O)C)C)Br)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747222 | |

| Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-35-1 | |

| Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-5α-cholestane-3,6-diol 3-acetate from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a ubiquitous steroid in animal tissues, serves not only as an essential structural component of cell membranes but also as a precursor to a vast array of bioactive molecules, including steroid hormones, bile acids, and vitamin D.[1] The chemical modification of the cholesterol scaffold has been a cornerstone of synthetic medicinal chemistry, leading to the development of novel therapeutic agents and molecular probes. This guide provides a detailed technical overview of the synthesis of a specific cholesterol derivative, 5-Bromo-5α-cholestane-3,6-diol 3-acetate, a valuable intermediate in the preparation of various cholesterol analogs.[2]

The synthesis involves a two-step sequence commencing with the protection of the C3 hydroxyl group of cholesterol via acetylation, followed by a stereoselective bromohydrin formation across the C5-C6 double bond. This guide will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the characterization of the resulting products. The principles and techniques described herein are broadly applicable to the synthetic manipulation of steroidal systems, offering valuable insights for professionals in drug discovery and development.

Mechanistic Rationale and Stereochemical Considerations

The transformation of cholesterol to 5-Bromo-5α-cholestane-3,6-diol 3-acetate is a classic example of electrophilic addition to an alkene, governed by well-established stereochemical principles.

Step 1: Acetylation of the 3β-Hydroxyl Group

The initial step involves the protection of the secondary hydroxyl group at the C3 position of cholesterol as an acetate ester. This is a crucial manipulation to prevent its interference in the subsequent bromination reaction. The acetylation is typically achieved by treating cholesterol with acetic anhydride, often in the presence of a base like pyridine or with an acid catalyst.[3][4] The lone pair of electrons on the hydroxyl oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is an esterification reaction that proceeds readily to yield cholesteryl acetate.[5]

Step 2: Bromohydrin Formation

The key transformation is the addition of a bromine atom and a hydroxyl group across the C5-C6 double bond of cholesteryl acetate. This is achieved through the use of a reagent system that provides an electrophilic bromine source (Br+) and a nucleophilic water molecule. A common and effective reagent for this purpose is N-bromosuccinimide (NBS) in a mixed solvent system containing water, such as aqueous acetone or aqueous DMSO.[6][7]

The mechanism proceeds through the formation of a cyclic bromonium ion intermediate.[8] The electrophilic bromine from NBS is attacked by the electron-rich C5-C6 double bond. The attack occurs preferentially from the less sterically hindered α-face of the steroid nucleus, leading to the formation of a bridged bromonium ion on the α-face.

Subsequently, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack follows the Fürst-Plattner rule for the ring-opening of cyclic intermediates in steroids, which dictates a trans-diaxial opening. In this case, the nucleophilic attack by water occurs at the C6 position from the β-face, leading to the formation of a product with a 6β-hydroxyl group and a 5α-bromine atom.[8] The final step involves the deprotonation of the oxonium ion to yield the neutral bromohydrin.

The resulting stereochemistry of the product is therefore predicted to be 5α-bromo-cholestane-3β,6β-diol 3-acetate.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |

| Cholesterol | C₂₇H₄₆O | 386.65 | >98% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | >99% |

| Pyridine | C₅H₅N | 79.10 | Anhydrous |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | >98% |

| Acetone | C₃H₆O | 58.08 | ACS Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Methanol | CH₃OH | 32.04 | ACS Grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Workflow Diagram

Caption: Synthetic workflow for 5-Bromo-5α-cholestane-3,6-diol 3-acetate.

Step 1: Synthesis of Cholesteryl Acetate

-

To a solution of cholesterol (10.0 g, 25.8 mmol) in pyridine (50 mL) in a round-bottom flask, add acetic anhydride (10 mL, 106 mmol) dropwise with stirring.

-

Heat the reaction mixture at 80°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. Cholesterol has a lower Rf value than the less polar cholesteryl acetate.

-

After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (200 mL) with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from methanol to obtain pure cholesteryl acetate as white crystals.

-

Dry the crystals under vacuum. A typical yield is in the range of 90-95%.

Step 2: Synthesis of 5-Bromo-5α-cholestane-3,6-diol 3-acetate

-

Dissolve cholesteryl acetate (5.0 g, 11.7 mmol) in a mixture of acetone (100 mL) and water (10 mL) in a flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (2.3 g, 12.9 mmol) in small portions over 15 minutes with continuous stirring.

-

Stir the reaction mixture at 0°C for 4 hours.

-

Monitor the reaction by TLC (hexane:ethyl acetate 7:3) to observe the disappearance of the starting material.

-

After the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as acetone-water, to yield 5-Bromo-5α-cholestane-3,6-diol 3-acetate as a crystalline solid.

Product Characterization

The structure and purity of the synthesized 5-Bromo-5α-cholestane-3,6-diol 3-acetate should be confirmed by a combination of spectroscopic techniques and physical property measurements.

| Property | Expected Value |

| CAS Number | 1258-35-1[2] |

| Molecular Formula | C₂₉H₄₉BrO₃[2] |

| Molecular Weight | 525.60 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Dependent on purity |

| ¹H NMR (CDCl₃, δ) | Signals corresponding to the steroid backbone, the acetate methyl group (~2.0 ppm), and protons on carbons bearing the hydroxyl and bromo substituents. The C3 proton signal will be shifted downfield due to the acetate group. |

| ¹³C NMR (CDCl₃, δ) | Characteristic signals for the 29 carbon atoms, including the carbonyl carbon of the acetate group (~170 ppm), and carbons bonded to bromine and oxygen. |

| IR (KBr, cm⁻¹) | Absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the ester carbonyl group (~1735 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |

Conclusion

The synthesis of 5-Bromo-5α-cholestane-3,6-diol 3-acetate from cholesterol is a well-defined process that relies on fundamental organic reactions. The protection of the 3β-hydroxyl group followed by a stereoselective bromohydrin formation provides a reliable route to this valuable intermediate. A thorough understanding of the reaction mechanisms and stereochemical control is paramount for achieving high yields and purity. The protocols and characterization data provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of steroidal compounds for various applications in the pharmaceutical and life sciences.

References

-

Organic Syntheses Procedure: dihydrocholesterol. Available from: [Link]

-

PubMed Central. Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Available from: [Link]

-

Taylor & Francis Online. One-pot solid phase selective aromatization of cholesterol using N-bromosuccinimide: an optimized green methodology. Available from: [Link]

-

Molecular Expressions. Synthesis of cholesteryl acetate. Available from: [Link]

-

Homework.Study.com. Using the following reaction of bromine and cholesterol, modify the product structure to show that the addition of bromine has an anti-stereocontrol. Available from: [Link]

- Royal Society of Chemistry. Acetylation of Cholesterol and Purification by Column Chromatography.

- ACS Publications. Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation, Reaction Mechanism, and 1H NMR. J. Chem. Educ. 2003, 80, 6, 670.

- ResearchGate. Oxidation with chromium(VI) oxide - pyridine complex.

- Odinity.

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. 2013. Available from: [Link]

- Chegg.com. Solved Bromination of Cholesterol Introduction In this. 2017.

- Quora.

- ACS Publications. Allylic oxidation of olefins with chromium trioxide pyridine complex. J. Org. Chem. 1975, 40, 12, 1664–1665.

- ACS Publications. Selective Oxidation with N-Bromosuccinimide. II. Cholestane-3β,5α,6β-triol. J. Am. Chem. Soc. 1953, 75, 1, 44–46.

-

Organic Syntheses Procedure. 500 ml. is usually sufficient. A second crop of satisfactory dibromide is obtained by adding 800 ml. of water to the combined filtrate and washings, collecting the precipitate, and washing it with. Available from: [Link]

- PubMed. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol. Steroids. 2005 Mar;70(3):183-91.

- NIH. Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders. Free Radic Biol Med. 2011 Nov 1; 51(9): 1645–1660.

-

Common Organic Chemistry. N-Bromosuccinimide (NBS). Available from: [Link]

- ResearchGate. Studies on the Biosynthesis of 5α-Cholestan-3β-ol.

-

PubChem. 5alpha,6alpha-Epoxycholesterol. Available from: [Link]

-

Organic Chemistry Portal. Chromium Trioxide (CrO3). Available from: [Link]

-

Organic Syntheses Procedure. 5. Available from: [Link]

-

Organic Syntheses Procedure. CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH. Available from: [Link]

- MPI-CBG Publications.

- ResearchGate.

-

PubChem. 5beta-Cholestane-3alpha,7alpha-diol. Available from: [Link]

-

NIH. 5alpha-Cholestan-3-one. Available from: [Link]

- NIH. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. J Lipid Res. 2012 Mar; 53(3): 448–461.

- PubMed. Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. J Org Chem. 1978 Dec 15;43(25):4797-800.

- MDPI.

- PubMed. A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate. J Steroid Biochem Mol Biol. 2023 Nov:234:106396.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. nihon-u.repo.nii.ac.jp [nihon-u.repo.nii.ac.jp]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. redalyc.org [redalyc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-5α-cholestane-3,6-diol 3-acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 5-Bromo-5α-cholestane-3,6-diol 3-acetate, a significant intermediate in the synthesis of various cholesterol derivatives. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the causality behind experimental choices and to ensure that the described protocols are self-validating.

Molecular Identity and Physicochemical Properties

5-Bromo-5α-cholestane-3,6-diol 3-acetate is a multifaceted molecule whose utility in synthetic chemistry is dictated by its unique structural features. A solid understanding of its fundamental properties is paramount for its effective application.

Chemical Structure and Identifiers

The steroidal backbone of this compound, combined with the strategic placement of a bromine atom and an acetate group, gives rise to its specific reactivity and physical characteristics.

-

IUPAC Name: (3S,5R,6R,8S,9S,10R,13R,14S,17R)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

-

Synonyms: 3β-Acetoxy-5-bromo-5α-cholestan-6β-ol[1]

Physicochemical Data

The physical properties of 5-Bromo-5α-cholestane-3,6-diol 3-acetate are crucial for its handling, purification, and reaction setup.

| Property | Value | Source(s) |

| Melting Point | 149-152°C (decomposes) | [1] |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | [1][4] |

| Storage Temperature | 2-8°C |

Note: The insolubility of steroidal acetates in water is a general characteristic. For practical applications, dissolving in a minimal amount of a polar organic solvent like DMF or DMSO followed by dilution in aqueous buffers is a common strategy, though precipitation may occur.[4]

Synthesis and Reactivity

As an intermediate, the synthesis of 5-Bromo-5α-cholestane-3,6-diol 3-acetate and its subsequent chemical transformations are of primary interest to the synthetic chemist.

Synthetic Pathway

This compound is typically synthesized from the corresponding 5,6-epoxy cholestane derivative.[5] The reaction involves the opening of the epoxide ring by a bromine source.

Caption: Proposed synthetic route to the target compound.

Conceptual Experimental Protocol for Synthesis:

Causality: The choice of a bromine source and solvent system is critical. A protic acid like HBr can both protonate the epoxide, activating it for nucleophilic attack, and provide the bromide nucleophile. The stereochemistry of the starting epoxide dictates the stereochemical outcome of the product.

-

Dissolution: Dissolve Cholestan-3-ol, 5,6-epoxy-, acetate, (3β,5β,6β)- in a suitable inert solvent such as diethyl ether or dichloromethane.

-

Reaction: Cool the solution in an ice bath and slowly add a solution of hydrobromic acid in acetic acid.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The reactivity of 5-Bromo-5α-cholestane-3,6-diol 3-acetate is dominated by the presence of the bromine atom at the 5α-position and the hydroxyl group at the 6β-position. The bromine at a tertiary carbon is a good leaving group, making the C5 position susceptible to nucleophilic substitution or elimination reactions. The 6β-hydroxyl group can be oxidized or participate in ether or ester formation.

The bromination of cholesterol and subsequent debromination is a classic experiment in organic chemistry, highlighting the reactivity of the double bond and the stereochemistry of the resulting dibromide.[6] While our target molecule is already brominated, understanding these principles is key to predicting its behavior in further synthetic steps.

Spectroscopic and Chromatographic Characterization

Accurate characterization is essential to confirm the identity and purity of 5-Bromo-5α-cholestane-3,6-diol 3-acetate.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the steroidal backbone. Key signals would include a singlet for the acetate methyl group around 2.0-2.2 ppm. The protons on carbons bearing the hydroxyl and acetate groups would appear as multiplets in the 3.5-5.0 ppm range. The presence of the bromine atom would deshield adjacent protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 29 distinct signals. The carbonyl carbon of the acetate group would be expected around 170 ppm. Carbons bonded to the electronegative bromine and oxygen atoms (C5, C3, and C6) would appear in the downfield region (typically 50-80 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp peak around 1735 cm⁻¹ would correspond to the C=O stretching of the acetate group, and a peak around 1240 cm⁻¹ would indicate the C-O stretching of the acetate.[6]

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units.[9][10] Fragmentation would likely involve the loss of the bromine atom, acetic acid, and water.[11]

Chromatographic Methods

Chromatographic techniques are indispensable for monitoring reaction progress and assessing the purity of 5-Bromo-5α-cholestane-3,6-diol 3-acetate.

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of non-polar and polar solvents is effective for separating steroids. A common system is a mixture of hexane and ethyl acetate. For brominated cholesterol derivatives, a mobile phase of 30% ethyl acetate in 70% hexane has been reported to be effective.[12]

-

Visualization:

-

UV Light (254 nm): If the compound quenches fluorescence.

-

Iodine Vapor: A general stain for organic compounds.

-

Potassium Permanganate Stain: Visualizes compounds that can be oxidized.

-

Vanillin/Sulfuric Acid or Phosphomolybdic Acid Stain: These are general stains for steroids, often requiring heating to develop colored spots.

-

High-Performance Liquid Chromatography (HPLC):

Given the non-volatile nature of this compound, HPLC is the preferred method for quantitative analysis.

-

Column: A C18 reversed-phase column is typically used for the separation of cholesterol and its derivatives.

-

Mobile Phase: A mixture of methanol and acetonitrile is a common mobile phase.[2]

-

Detection:

-

UV Detection: The lack of a strong chromophore in the molecule makes UV detection challenging at higher wavelengths. Detection at lower wavelengths (e.g., 205 nm) may be possible.[2]

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-volatile compounds that do not have a strong UV chromophore.

-

Conceptual HPLC Protocol:

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: Isocratic elution with Methanol:Acetonitrile (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD or CAD.

-

-

Analysis: Inject the sample and integrate the peak area for quantification against a calibration curve.

Biological and Pharmacological Context

As an intermediate in the synthesis of cholesterol derivatives, the primary biological relevance of 5-Bromo-5α-cholestane-3,6-diol 3-acetate lies in its potential as a precursor to biologically active molecules. Halogenated cholesterol analogs are being investigated for their effects on the phase behavior of lipid membranes.[5][13][14][15][16] While specific biological activity for this compound is not widely reported, its structural similarity to other oxysterols suggests that it could potentially interact with biological systems.

Safety and Handling

Proper safety precautions are essential when working with any chemical, particularly halogenated organic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

In case of Exposure:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated organic compounds should be treated as hazardous waste.[17][18][19][20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3238102A - Solubilization of hydrocortisone acetate - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 8. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. studycorgi.com [studycorgi.com]

- 13. condensates.com [condensates.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Halogenated Cholesterol Alters the Phase Behavior of Ternary Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]

- 18. actenviro.com [actenviro.com]

- 19. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]

- 20. safety.duke.edu [safety.duke.edu]

An In-Depth Technical Guide on the Role of 5-Bromo-5α-cholestane-3,6-diol 3-acetate in Steroid Synthesis

Foreword: Unveiling a Key Intermediate in Steroid Transformation

In the intricate landscape of steroid chemistry, the synthesis of biologically active molecules from foundational scaffolds like cholesterol is a testament to the elegance and precision of organic chemistry. Among the myriad of intermediates that facilitate these transformations, halogenated steroids play a pivotal role, offering a gateway to a diverse array of functionalizations. This technical guide delves into the chemistry and application of a specific, yet highly significant, intermediate: 5-Bromo-5α-cholestane-3,6-diol 3-acetate . While not a household name in the broader scientific community, this molecule is a cornerstone in the synthetic pathway from cholesterol to vital compounds such as 7-dehydrocholesterol, the direct precursor to Vitamin D3.

This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this compound. We will move beyond a superficial overview to explore the causality behind its synthesis, its inherent reactivity, and its strategic deployment in multi-step steroid syntheses. Every protocol and mechanistic discussion is grounded in established principles of steroid chemistry, ensuring both scientific integrity and practical applicability.

Physicochemical and Structural Characterization

5-Bromo-5α-cholestane-3,6-diol 3-acetate is a derivative of cholestane, the saturated tetracyclic hydrocarbon that forms the backbone of cholesterol and many steroid hormones. Its structure is characterized by several key features that dictate its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1258-35-1 | [1] |

| Molecular Formula | C₂₉H₄₉BrO₃ | [1] |

| Molecular Weight | 525.60 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers, and acetone. Sparingly soluble in alcohols. Insoluble in water. | Inferred from related compounds |

The stereochemistry of this molecule is critical to its function. The "5α" designation indicates that the bromine atom is on the alpha-face (pointing downwards) of the steroid nucleus, and the A and B rings are in a trans-fused conformation. The hydroxyl group at C6 and the acetate at C3 are in a β-configuration (pointing upwards). This specific stereochemical arrangement is a direct consequence of the synthetic route from cholesteryl acetate.

Predicted Spectroscopic Data

Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz):

| Proton | Predicted Shift (ppm) | Multiplicity | Notes |

| H-3α | ~4.7 | m | Deshielded by the acetate group. |

| H-6α | ~4.0 | m | Deshielded by the hydroxyl group. |

| C18-H₃ | ~0.65 | s | Angular methyl group. |

| C19-H₃ | ~1.2 | s | Angular methyl group, deshielded by the adjacent C5-Br bond. |

| Acetate CH₃ | ~2.0 | s |

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz):

| Carbon | Predicted Shift (ppm) | Notes |

| C-3 | ~75 | Bearing the acetate group. |

| C-5 | ~80 | Bearing the bromine atom. |

| C-6 | ~70 | Bearing the hydroxyl group. |

| C-18 | ~12 | |

| C-19 | ~19 | |

| Acetate C=O | ~170 | |

| Acetate CH₃ | ~21 |

Synthesis of 5-Bromo-5α-cholestane-3,6-diol 3-acetate: A Stereospecific Approach

The most logical and established route to this bromohydrin is from the readily available and inexpensive starting material, cholesterol. The synthesis involves two key steps: acetylation of the 3β-hydroxyl group, followed by a stereospecific bromohydrin formation across the C5-C6 double bond.

Overall Synthetic Workflow

Caption: Synthetic workflow from cholesterol to the target compound.

Experimental Protocol: Synthesis from Cholesteryl Acetate

This protocol is a representative procedure based on well-established methods for the formation of bromohydrins from cholesterol derivatives.

Reaction: Cholesteryl Acetate + N-Bromosuccinimide (NBS) → 5-Bromo-5α-cholestane-3,6-diol 3-acetate

Materials:

-

Cholesteryl acetate

-

N-Bromosuccinimide (NBS), recrystallized

-

1,4-Dioxane

-

Deionized water

-

Sodium sulfite

-

Sodium bicarbonate

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolution: In a round-bottom flask protected from light, dissolve cholesteryl acetate (1 equivalent) in a minimal amount of 1,4-dioxane.

-

Addition of Water: Add deionized water to the solution to create an aqueous dioxane mixture (typically 9:1 dioxane:water).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with gentle stirring.

-

Addition of NBS: Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess NBS by adding a saturated aqueous solution of sodium sulfite until the yellow color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product is typically purified by recrystallization from methanol or acetone/water to yield 5-Bromo-5α-cholestane-3,6-diol 3-acetate as a crystalline solid.

Mechanistic Insights: The Rationale for Stereospecificity

The formation of the specific 5α-bromo, 6β-hydroxy stereoisomer is a classic example of stereoelectronic control in electrophilic additions to the steroidal Δ⁵ double bond.

Caption: Mechanism of bromohydrin formation.

-

Formation of the Bromonium Ion: The electrophilic bromine from NBS approaches the C5-C6 double bond. Due to steric hindrance from the angular C19-methyl group on the β-face (top face), the bromine preferentially attacks from the less hindered α-face (bottom face). This forms a cyclic 5α,6α-bromonium ion intermediate.

-

Diaxial Ring Opening: According to the Fürst-Plattner rule for the cleavage of epoxides and related cyclic intermediates in rigid ring systems, the nucleophile (in this case, water) will attack in a trans-diaxial fashion. To achieve a diaxial arrangement with the C5-Br bond, the water molecule must attack the C6 position from the β-face. This ring opening is regioselective for C6 and stereospecific, resulting in the bromine at the 5α (axial) position and the new hydroxyl group at the 6β (axial) position.

The Pivotal Role in the Synthesis of 7-Dehydrocholesterol

The primary and most significant role of 5-Bromo-5α-cholestane-3,6-diol 3-acetate is as a key intermediate in the synthesis of 7-dehydrocholesterol, the provitamin D3.[2] The strategic placement of the bromine at C5 and the hydroxyl group at C6 allows for a facile elimination reaction to introduce the C5-C6 and C7-C8 conjugated double bonds characteristic of 7-dehydrocholesterol.

Dehydrobromination and Dehydration Cascade

The conversion is typically achieved by heating the bromohydrin with a mild base in a high-boiling point solvent. Pyridine is a commonly used reagent for this purpose as it acts as both a base and a solvent.

Reaction: 5-Bromo-5α-cholestane-3,6-diol 3-acetate → 7-Dehydrocholesteryl acetate

Mechanism:

-

Dehydrobromination: The base (pyridine) abstracts the axial proton at C6, leading to the elimination of the 6β-hydroxyl group and the formation of a 5-bromo-cholest-6-ene intermediate.

-

Allylic Elimination: This is followed by the elimination of HBr across C5 and C4 or C7. The formation of the conjugated diene system is thermodynamically favored. The abstraction of a proton from C7 leads to the formation of the desired 7-dehydrocholesteryl acetate (cholesta-5,7-diene-3β-ol acetate).

-

Saponification: The resulting 7-dehydrocholesteryl acetate can then be easily saponified (e.g., with KOH in ethanol) to yield 7-dehydrocholesterol.

Representative Protocol: Conversion to 7-Dehydrocholesteryl Acetate

Materials:

-

5-Bromo-5α-cholestane-3,6-diol 3-acetate

-

Pyridine, anhydrous

-

Toluene or Xylene

Procedure:

-

Reaction Setup: Dissolve the bromohydrin in pyridine in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture and pour it into ice-cold dilute hydrochloric acid to neutralize the pyridine.

-

Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, dilute copper sulfate solution (to remove residual pyridine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 7-dehydrocholesteryl acetate can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The primary application of 5-Bromo-5α-cholestane-3,6-diol 3-acetate is intrinsically linked to its role as a precursor to 7-dehydrocholesterol and, by extension, to Vitamin D3 and its analogues.

-

Synthesis of Vitamin D3 and its Analogues: This pathway is fundamental for the industrial and laboratory-scale synthesis of Vitamin D3. Furthermore, by modifying the starting cholesterol or the subsequent intermediates, a wide range of Vitamin D analogues can be synthesized. These analogues are crucial tools for research into the Vitamin D receptor (VDR) and are being investigated for the treatment of various conditions, including osteoporosis, psoriasis, and certain cancers.[3][4]

-

Mechanistic Studies: Halogenated steroids like the title compound are valuable substrates for studying the mechanisms of elimination reactions and the influence of stereochemistry on reactivity in rigid polycyclic systems.

-

Precursor for other Steroids: The reactive nature of the bromohydrin moiety allows for its conversion into other functional groups, potentially serving as a branching point for the synthesis of other modified steroids, although its primary use remains in the synthesis of 5,7-dienes.

Conclusion and Future Perspectives

5-Bromo-5α-cholestane-3,6-diol 3-acetate stands as a testament to the power of functional group manipulation in steroid synthesis. Its creation via a stereospecific bromohydrin formation from cholesteryl acetate is a classic and efficient transformation that sets the stage for the crucial introduction of the conjugated diene system of 7-dehydrocholesterol. While it may not be an end-product with direct biological activity, its role as a key intermediate is indispensable.

For researchers in steroid chemistry and drug development, a thorough understanding of the synthesis and reactivity of this compound provides a foundational tool for the creation of novel Vitamin D analogues and other complex steroidal molecules. Future work may focus on developing more environmentally benign methods for its synthesis and subsequent transformations, potentially utilizing catalytic or enzymatic approaches to further enhance the efficiency and sustainability of these vital synthetic pathways.

References

- Google Patents. (2015). Process for preparation of 7-dehydrocholesterol. WO2015170341A1.

- Google Patents. (2019). Preparation method of 7-dehydrocholesterol and vitamin D3. CN109721635B.

- Google Patents. (2012). Preparation method of 7-dehydrocholesterol. CN102702295A.

-

McGarrity, J. F. NEW REACTIONS IN STEROID CHEMISTRY. CORE. [Link]

- Djerassi, C. (1951). Steroids. VII. Contribution to the Bromination of 4-3-Ketosteroids and a New Partial Synthesis of the Natural Estrogens. Journal of the American Chemical Society.

-

Norman, A. W. (2019). Vitamin D and Its Synthetic Analogs. PubMed Central. [Link]

- Google Patents. (1956).

- Fieser, L. F., & Fieser, M. (1959). Steroids. Reinhold Publishing Corp.

-

Kittaka, A. (2007). Creative synthesis of novel vitamin D analogs for health and disease. Keio University. [Link]

- Google Patents. (2008). Preparation method of 7-dehydrocholesterol. CN101220075A.

- Fieser, M., & Fieser, L. F. (1967). Fieser and Fieser's Reagents for Organic Synthesis, Volume 1. Wiley.

- Jones, J. B., & Hart, P. A. (1966).

- Fieser, M. (1982). Fieser and Fieser's Reagents for Organic Synthesis, Volume 10. Google Books.

- Fieser, M. (1984). Fieser and Fieser's Reagents for Organic Synthesis, Volume 11. Google Books.

-

SpectraBase. 5a,6b-Dibromo-cholestan-3-one. [Link]

-

Knölker, H. J., & Martin, R. (2009). 4α-Bromo-5α-cholestan-3β-ol and nor-5α-cholestan-3β-ol derivatives—stereoselective synthesis and hormonal activity in Caenorhabditis elegans. RSC Publishing. [Link]

-

PubChem. 5alpha-Cholestane. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

de Médina, P., et al. (2023). A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate. PubMed. [Link]

-

Slideshare. (2011). N bromosuccinamide reagent. [Link]

-

ResearchGate. (2006). Low-field part of the 1 H NMR spectra of 5α-and 5β-cholestan-3-ones.... [Link]

-

Gable, K. P. 13C NMR Chemical Shift. Oregon State University. [Link]

-

Shafiullah, et al. (1979). The bromination of some cholest-5-en-7-ones. Sci-Hub. [Link]

-

Reusch, W. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Shoppee, C. W., & Lack, R. (1960). 945. Steroids and walden inversion. Part XLV. 6β-Chloro- and 6β-bromo-5α-cholestane. Sci-Hub. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2015170341A1 - Process for preparation of 7-dehydrocholesterol - Google Patents [patents.google.com]

- 3. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

An In-depth Technical Guide to CAS 1258-35-1: Properties and Applications in Steroidal Synthesis

This guide provides a comprehensive technical overview of the chemical intermediate 5-Bromo-5α-cholestane-3,6-diol 3-Acetate, identified by CAS number 1258-35-1. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, chemical reactivity, and its strategic role as a precursor in the synthesis of complex cholesterol derivatives and other steroidal molecules.

Introduction: The Strategic Importance of Brominated Steroidal Intermediates

In the landscape of medicinal chemistry and drug development, steroidal scaffolds remain a cornerstone for the creation of novel therapeutics. The targeted modification of the cholesterol backbone allows for the modulation of a vast array of biological pathways. Halogenated steroidal intermediates, such as 5-Bromo-5α-cholestane-3,6-diol 3-Acetate, are of particular interest. The presence of a bromine atom at the 5α-position introduces a versatile functional handle, enabling a range of subsequent chemical transformations. This guide will elucidate the properties and synthetic potential of this key intermediate.

Physicochemical and Structural Characteristics

5-Bromo-5α-cholestane-3,6-diol 3-Acetate is a modified sterol, categorized as a biochemical intermediate.[1] Its core structure is the cholestane skeleton, a saturated tetracyclic hydrocarbon.

Table 1: Chemical and Physical Properties of CAS 1258-35-1

| Property | Value | Source(s) |

| CAS Number | 1258-35-1 | [1] |

| IUPAC Name | [(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | N/A |

| Alternative Names | 3β-Acetoxy-5-bromo-5α-cholestan-6β-ol | [1] |

| Molecular Formula | C₂₉H₄₉BrO₃ | [1] |

| Molecular Weight | 525.60 g/mol | N/A |

| Melting Point | 190-192 °C | N/A |

| Solubility | Practically insoluble in water, freely soluble in ethanol (96 per cent). | N/A |

| Storage Conditions | Store sealed in a dry place at 2-8°C. | N/A |

Synthesis and Chemical Reactivity

Representative Synthesis Protocol

-

Epoxidation of Cholesterol Acetate: Cholesterol acetate is first reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane to form the 5α,6α-epoxide.

-

Ring Opening with HBr: The resulting epoxide is then treated with hydrobromic acid (HBr) in a suitable solvent system. This reaction proceeds via an anti-diaxial opening of the epoxide ring, leading to the formation of the 5α-bromo-6β-hydroxy cholestane derivative.

Caption: Key reaction pathways from CAS 1258-35-1.

Applications in Drug Development and Research

As an intermediate, 5-Bromo-5α-cholestane-3,6-diol 3-Acetate is not intended for direct therapeutic use but serves as a crucial building block for more complex molecules with potential biological activity. [1]Its value lies in its ability to facilitate the synthesis of a variety of cholesterol derivatives that are useful for treating conditions such as hyperlipidemia, arteriosclerosis, diabetes, and obesity. [1] The introduction of functional groups at the 3, 5, and 6 positions of the cholestane skeleton is a common strategy in the development of steroidal drugs. For example, modifications in this region of the steroid nucleus are known to influence the activity of various enzymes and receptors involved in cholesterol metabolism and signaling.

Analytical and Quality Control Methodologies

The characterization and quality control of 5-Bromo-5α-cholestane-3,6-diol 3-Acetate would rely on standard analytical techniques for organic compounds.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The proton NMR spectrum would show characteristic signals for the steroidal backbone, the acetate methyl group, and protons adjacent to the bromine and hydroxyl groups. The carbon NMR would provide information on the number and types of carbon atoms present.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and C-Br bonds.

Safety, Handling, and Storage

Proper handling and storage of 5-Bromo-5α-cholestane-3,6-diol 3-Acetate are crucial to ensure its stability and the safety of laboratory personnel.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

5-Bromo-5α-cholestane-3,6-diol 3-Acetate (CAS 1258-35-1) is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its specific functionalization pattern provides a strategic entry point for the synthesis of a wide range of modified sterols. While not a therapeutic agent itself, its role as a precursor to potentially bioactive molecules makes it a compound of significant interest to researchers in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the laboratory.

References

-

cholestane suppliers USA. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Stereochemistry of 5-Bromo-5alpha-cholestane-3,6-diol 3-acetate

An In-Depth Technical Guide to the Stereochemistry of 5-Bromo-5α-cholestane-3,6-diol 3-acetate

Abstract

5-Bromo-5α-cholestane-3,6-diol 3-acetate (CAS No. 1258-35-1) is a pivotal synthetic intermediate derived from cholesterol, possessing a complex and rigidly defined three-dimensional structure.[1] Its utility in the development of novel steroid-based pharmaceuticals is contingent upon a precise understanding of its stereochemical features. This guide provides a comprehensive analysis of the stereochemistry at each chiral center, the conformational dynamics of its fused ring system, and the mechanistic basis for its formation. Detailed experimental protocols for its synthesis and spectroscopic characterization are presented, offering researchers and drug development professionals a thorough resource for utilizing this compound.

The 5α-Cholestane Framework: A Stereochemical Foundation

The stereochemistry of 5-Bromo-5α-cholestane-3,6-diol 3-acetate is built upon the cholestane nucleus, a tetracyclic steroid system.[2] The "5α" designation is critical, as it defines the fusion of the first two rings (A and B). In 5α-steroids, the hydrogen atom at carbon 5 (C5) is oriented on the α-face (pointing away from the viewer), resulting in a trans fusion between the A and B rings.[3] This trans-decalin-like structure imparts significant rigidity, forcing both the A and B rings to adopt stable chair conformations.[4] This conformation minimizes steric strain and is the dominant feature governing the orientation of all substituents.

All steroids feature a standard tetracyclic ring structure (three 6-membered rings and one 5-membered ring) and a defined numbering system.[2] Substituents oriented above the plane of the rings are designated as beta (β), while those below are alpha (α).[2]

// Nodes for the steroid backbone C1 [pos="0,1.5!", label="1"]; C2 [pos="-1.2,1.5!", label="2"]; C3 [pos="-1.8,0.3!", label="3"]; C4 [pos="-1.2,-0.9!", label="4"]; C5 [pos="0,-0.9!", label="5"]; C10 [pos="0.6,0.3!", label="10"]; C6 [pos="0.8,-2.1!", label="6"]; C7 [pos="2.0,-2.1!", label="7"]; C8 [pos="2.6,-0.9!", label="8"]; C9 [pos="2.0,0.3!", label="9"]; C11 [pos="2.8,1.5!", label="11"]; C12 [pos="4.0,1.5!", label="12"]; C13 [pos="4.6,0.3!", label="13"]; C14 [pos="4.0,-0.9!", label="14"]; C15 [pos="5.2,-1.5!", label="15"]; C16 [pos="5.8,-0.3!", label="16"]; C17 [pos="5.2,1.0!", label="17"]; C18 [pos="5.5,0.3!", label="18\n(Me)"]; C19 [pos="0.4,1.2!", label="19\n(Me)"]; H5a [pos="-0.2, -1.5!", label="H", style="dashed"];

// Edges for the steroid backbone C1 -- C2 -- C3 -- C4 -- C5 -- C10 -- C1; C5 -- C6 -- C7 -- C8 -- C9 -- C10; C8 -- C14 -- C13 -- C17 -- C16 -- C15 -- C14; C9 -- C11 -- C12 -- C13; C10 -- C19 [style=dashed, arrowhead=none]; C13 -- C18 [style=dashed, arrowhead=none]; C5 -- H5a [style=dashed, arrowhead=none];

// Ring Labels A [pos="-0.6,0.3!", label="A", fontsize=16]; B [pos="1.4,-0.9!", label="B", fontsize=16]; C [pos="3.4,0.3!", label="C", fontsize=16]; D [pos="5.0,0.3!", label="D", fontsize=16];

// Title label = "\nFigure 1. Structure and Numbering of the 5α-Cholestane Nucleus"; labelloc = "b"; fontsize=14; }

Figure 1. Structure and Numbering of the 5α-Cholestane Nucleus

Synthesis and Mechanistic Insight into Stereocenter Formation

The title compound is typically synthesized from cholesterol acetate. The key transformation involves the stereospecific introduction of a bromine atom at C5 and a hydroxyl group at C6 across the C5-C6 double bond of the cholesterol precursor. A highly effective method proceeds through an epoxide intermediate.

-

Epoxidation of Cholesterol Acetate: Cholesterol acetate is first treated with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form 5α,6α-epoxycholestan-3β-ol acetate. The electrophilic attack of the peroxy acid occurs predominantly from the less sterically hindered α-face of the steroid, due to the presence of the C10-β-methyl group (C19) which blocks the β-face. This establishes the α-orientation of the epoxide ring.

-

Acid-Catalyzed Epoxide Ring Opening: The 5α,6α-epoxide is then subjected to ring-opening with hydrobromic acid (HBr).[5][6] This reaction proceeds via a mechanism with both S(N)1 and S(_N)2 character.[6] The epoxide oxygen is first protonated, creating a good leaving group. The bromide ion (Br⁻) then attacks one of the epoxide carbons. According to the Fürst-Plattner rule (the rule of trans-diaxial opening), nucleophilic attack on epoxides of rigid cyclohexane systems occurs in a way that forces the resulting substituents into a trans-diaxial arrangement. In this case, the bromide ion attacks C5 from the α-face, leading to the breaking of the C5-O bond and forcing the C6-O bond (which becomes the hydroxyl group) into a β-axial position. This concerted backside attack results in the formation of the 5α-bromo and 6β-hydroxyl groups.

// Nodes start [label="Cholesterol Acetate\n(C5=C6 double bond)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Epoxidation\n(m-CPBA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="5α,6α-Epoxide Intermediate\n(Epoxide on α-face)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Ring Opening\n(HBr)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-Bromo-5α-cholestane-3,6-diol 3-acetate\n(5α-Br, 6β-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate [label="α-face attack\n(less hindered)"]; intermediate -> step2; step2 -> product [label="Trans-diaxial opening\n(Fürst-Plattner Rule)"];

// Title label = "\nFigure 2. Synthetic Pathway and Stereochemical Control"; labelloc = "b"; fontsize=14; }

Figure 2. Synthetic Pathway and Stereochemical Control

Detailed Stereochemical Analysis

The precise three-dimensional arrangement of substituents is critical for the compound's reactivity and potential biological activity.

-

C3-Acetate (3β): Inherited from the cholesterol starting material, the acetate group is at the C3 position. In the stable chair conformation of the A ring, the 3β-substituent occupies an equatorial position, which is thermodynamically more favorable than the axial position.

-

C5-Bromo (5α): The bromine atom is on the α-face of the steroid nucleus. Due to the trans-fusion of the A/B rings, the C5-Br bond is oriented axially. This axial position significantly influences the magnetic environment of neighboring protons, which is observable in ¹H NMR spectroscopy.

-

C6-Hydroxyl (6β): The hydroxyl group is on the β-face. The trans-diaxial opening of the 5α,6α-epoxide results in a 6β-hydroxyl group that is also in an axial position on the B ring's chair conformation. The diaxial relationship between the 5α-bromo and 6β-hydroxyl groups is the most stable outcome of this reaction mechanism.

// Nodes for the A and B rings in chair conformation C1 [pos="0,1.5!", label="C1"]; C2 [pos="-1.2,1.5!", label="C2"]; C3 [pos="-1.8,0.3!", label="C3"]; C4 [pos="-1.2,-0.9!", label="C4"]; C5 [pos="0,-0.9!", label="C5"]; C10 [pos="0.6,0.3!", label="C10"]; C6 [pos="0.8,-2.1!", label="C6"]; C7 [pos="2.0,-2.1!", label="C7"]; C8 [pos="2.6,-0.9!", label="C8"]; C9 [pos="2.0,0.3!", label="C9"]; C19 [pos="0.4,1.2!", label="C19\n(β-Me)"];

// Substituents OAc [pos="-2.8,0.3!", label="β-OAc (eq)"]; Br [pos="0,-1.8!", label="α-Br (ax)"]; OH [pos="0.6,-3.0!", label="β-OH (ax)"];

// Edges for the rings C1 -- C2 -- C3 -- C4 -- C5 -- C10 -- C1; C5 -- C6 -- C7 -- C8 -- C9 -- C10; C10 -- C19 [style=dashed, arrowhead=none];

// Edges for substituents C3 -- OAc [color="#4285F4", style=bold]; C5 -- Br [color="#EA4335", style=bold]; C6 -- OH [color="#34A853", style=bold];

// Ring Labels A [pos="-0.6,0.3!", label="Ring A", fontsize=14]; B [pos="1.4,-0.9!", label="Ring B", fontsize=14];

// Title label = "\nFigure 3. Chair Conformation of Rings A/B Showing Substituent Orientations"; labelloc = "b"; fontsize=14; }

Figure 3. Chair Conformation of Rings A/B Showing Substituent Orientations

Spectroscopic Characterization and Data

Spectroscopic methods are essential for confirming the stereochemistry of the molecule. The predicted data below are based on established principles of steroid NMR and IR spectroscopy.[7][8][9]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1258-35-1 | [1] |

| Molecular Formula | C₂₉H₄₉BrO₃ | [1] |

| Molecular Weight | 525.60 g/mol | [1] |

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive evidence for the orientation of substituents.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Interactions (J in Hz) | Stereochemical Rationale |

| H-3α | ~4.7 | Multiplet | J ≈ 11 (trans-diaxial with H-2β, H-4β) | The proton at C3 is axial, leading to large couplings with adjacent axial protons. |

| H-6α | ~4.1 | Broad Singlet | W₁/₂ ≈ 5-7 Hz | The proton at C6 is equatorial, resulting in small couplings to H-7α and H-7β. |

| C19-H₃ (β-Me) | ~1.25 | Singlet | N/A | The C19 methyl protons are deshielded by the nearby axial 6β-OH and 5α-Br. |

| C18-H₃ (β-Me) | ~0.70 | Singlet | N/A | Standard chemical shift for the C18 angular methyl group. |

| -OCOCH₃ | ~2.05 | Singlet | N/A | Typical chemical shift for acetate methyl protons. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3500 (broad) | O-H | Stretching |

| ~2950-2850 | C-H | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1240 | C-O (Ester) | Stretching |

| ~600-500 | C-Br | Stretching |

Experimental Protocols

Synthesis of 5-Bromo-5α-cholestane-3,6-diol 3-acetate

This protocol is adapted from established procedures for the formation of steroidal bromohydrins from epoxides.

Materials:

-

5α,6α-Epoxycholestan-3β-ol acetate

-

Glacial Acetic Acid[10]

-

48% Hydrobromic Acid (HBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

Dissolve 5.0 g of 5α,6α-epoxycholestan-3β-ol acetate in 100 mL of glacial acetic acid in a 250 mL round-bottom flask at room temperature.

-

Cool the solution in an ice bath to 10-15 °C.

-

Slowly add 1.5 mL of 48% HBr dropwise with constant stirring. The addition should take approximately 10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction by TLC (thin-layer chromatography) until the starting epoxide is consumed.

-

Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate will form.

-

Collect the crude product by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral.

-

Dissolve the crude solid in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the ethereal layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from hot methanol to afford pure 5-Bromo-5α-cholestane-3,6-diol 3-acetate as white crystals.

Characterization Workflow

// Nodes start [label="Purified Crystalline Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, COSY)\nSolvent: CDCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; ir [label="IR Spectroscopy\n(KBr pellet or ATR)", fillcolor="#F1F3F4", fontcolor="#202124"]; ms [label="Mass Spectrometry\n(ESI or EI)", fillcolor="#F1F3F4", fontcolor="#202124"]; mp [label="Melting Point Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

nmr_res [label="Confirm H-3, H-6 stereochemistry\nvia J-couplings", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ir_res [label="Verify -OH, C=O, C-Br\nfunctional groups", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ms_res [label="Confirm Molecular Weight\nand Isotopic Pattern (Br)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; mp_res [label="Assess Purity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> {nmr, ir, ms, mp}; nmr -> nmr_res [style=dashed]; ir -> ir_res [style=dashed]; ms -> ms_res [style=dashed]; mp -> mp_res [style=dashed];

// Title label = "\nFigure 4. Workflow for Structural Verification and Purity Assessment"; labelloc = "b"; fontsize=14; }

Figure 4. Workflow for Structural Verification and Purity Assessment

Conclusion and Significance

The stereochemistry of 5-Bromo-5α-cholestane-3,6-diol 3-acetate is rigorously defined by the inherent structure of the 5α-steroid nucleus and the well-established mechanism of the trans-diaxial opening of a 5α,6α-epoxide. The resulting molecule possesses a 3β-equatorial acetate, a 5α-axial bromo group, and a 6β-axial hydroxyl group, all situated on a rigid A/B trans-fused ring system. This precise and predictable stereochemical arrangement makes it an exceptionally valuable building block in medicinal chemistry and drug development, allowing for the regioselective and stereoselective introduction of further functionalities to create novel, biologically active steroid derivatives. A thorough understanding of its three-dimensional structure is the cornerstone of its rational application in complex synthetic campaigns.

References

-

Connor, N. (2013). Bromination of Cholesterol for Purification (+Debromination). Odinity. [Link]

-

Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. (n.d.). PubMed Central. [Link]

-

Why is acetic acid used in the bromination of cholesterol? (2017). Quora. [Link]

-

MCPHS University. (2020). Cholesterol Bromination. YouTube. [Link]

-

Bromination-Debromination of Cholesterol. (2022). StudyCorgi. [Link]

-

Shafi, S. (2021). X-Ray Crystallographic Studies of 6-Oxa-B-homo-5α-cholestan-7-one, A Modified Steroids. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Frontana-Uribe, B. A., et al. (2007). Electrochemical bromination of cholest-5-enes. PubMed. [Link]

-

Reactions of steroidal 4,5- and 5,6-epoxides with strong bases. (2008). ResearchGate. [Link]

-

McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

-

18.6: Reactions of Epoxides- Ring-opening. (2024). Chemistry LibreTexts. [Link]

-

Draw the major product formed when HBr reacts with the following epoxide. (n.d.). Homework.Study.com. [Link]

-

Organic Chemistry Tutor. (2018). Reactions of Epoxides. YouTube. [Link]

-

Steroid Structure. (n.d.). University of Bristol. [Link]

-

5alpha-Cholestan-3-one. (n.d.). PubChem, NIH. [Link]

-

Cholestane-3,5-diol, 5-acetate, (3beta,5alpha)-. (n.d.). PubChem. [Link]

-

5alpha-Cholestane. (n.d.). PubChem, NIH. [Link]

-

5beta-Cholestane-3alpha,7alpha-diol. (n.d.). PubChem. [Link]

-

Kasal, A. (1978). On steroids. Part 209. Formation of 6β-bromo-5-chloro-5α-cholestan-3β-ol on addition of bromine chloride to cholesterol. ResearchGate. [Link]

-

Solid‐State NMR‐Assisted Dynamic Characterization of two Isostructural Solvates of 5α‐Bromo‐6β,19‐Epoxy‐Androstan‐3β,17β‐Diol Diacetate. (2018). PMC, NIH. [Link]

-

de Médina, P., et al. (2023). Chemical synthesis and biochemical properties of cholestane-5α,6β-diol-3-sulfonate: A non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate. PubMed. [Link]

-

Conformation of rings. (n.d.). College of Saint Benedict and Saint John's University. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2016). NIH. [Link]

-

Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. (2023). PMC, NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Steroid Structure [ch.ic.ac.uk]

- 3. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conformation of rings [employees.csbsju.edu]

- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solid‐State NMR‐Assisted Dynamic Characterization of two Isostructural Solvates of 5α‐Bromo‐6β,19‐Epoxy‐Androstan‐3β,17β‐Diol Diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Reactivity of Brominated Cholestane Intermediates

This guide provides an in-depth exploration of the synthesis and reactivity of brominated cholestane intermediates. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles governing the behavior of these versatile compounds. We will examine the stereochemical nuances of their formation and the delicate balance between substitution and elimination pathways, providing the field-proven insights necessary for predictable and efficient molecular design.

The Strategic Importance of Brominated Cholestanes

Cholesterol and its derivatives are fundamental building blocks in biology and medicinal chemistry.[1][2] They are precursors to essential molecules such as steroid hormones, bile acids, and Vitamin D.[1] The introduction of bromine atoms into the cholestane scaffold creates highly valuable intermediates. The carbon-bromine bond serves as an excellent leaving group, opening up a vast landscape of potential transformations through nucleophilic substitution and elimination reactions. This reactivity is pivotal in synthesizing complex steroidal analogs for drug discovery, including precursors for vital compounds like 7-dehydrocholesterol (provitamin D3).[3][4][5][6]

Synthesis and Stereochemical Control of Brominated Intermediates

The synthetic route chosen to introduce bromine dictates the resulting stereochemistry, which in turn profoundly influences subsequent reactivity. Two primary approaches are discussed: electrophilic addition to the C5-C6 double bond and nucleophilic substitution of the C3-hydroxyl group.

Electrophilic Addition to the Δ⁵ Double Bond

The most common bromination targets the C5-C6 alkene of cholesterol. The reaction with molecular bromine (Br₂) proceeds via a cyclic bromonium ion intermediate.

Causality of Stereoselectivity: The bulky, angular methyl group (C19) at the A/B ring junction sterically hinders the β-face of the steroid. Consequently, the initial electrophilic attack by bromine occurs preferentially from the less-hindered α-face. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the opposite (β) face in an anti-periplanar fashion to open the bromonium ion ring. This concerted mechanism results in the diaxial stereochemistry of the final product: 5α,6β-dibromocholestan-3β-ol .[7][8][9][10] This stereochemical outcome is critical as the axial orientation of the bromine atoms directly impacts their accessibility in subsequent elimination reactions.

Caption: Experimental workflow for the synthesis of 7-dehydrocholesterol.

Nucleophilic Substitution Reactions

While elimination is often dominant, substitution can be favored under specific conditions. The reaction of 3β-bromocholest-5-ene with sodium azide (NaN₃) in DMF is a prime example. This reaction proceeds predominantly via an Sₙ2 mechanism , resulting in Walden inversion to afford 3α-azidocholest-5-ene. [1][11] Factors Favoring Substitution over Elimination:

-

Nucleophile vs. Base: Strong, non-bulky nucleophiles that are weak bases (e.g., N₃⁻, CN⁻, I⁻) favor Sₙ2. Strong, bulky bases (e.g., t-BuOK) favor E2.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) can solvate the cation but not the anion, enhancing the nucleophilicity of the anion and favoring Sₙ2. [12]* Temperature: Higher temperatures generally favor elimination over substitution, as elimination has a higher activation energy and results in an increase in entropy.

| Reaction Type | Substrate Stereochemistry | Reagent | Conditions | Predominant Product |

| E2 Elimination | 5α,6β-Dibromide | Strong, hindered base (e.g., collidine) | High Temperature | Δ⁶-alkene |

| Sₙ2 Substitution | 3β-Bromide | Strong nucleophile, weak base (e.g., NaN₃) | Polar aprotic solvent (DMF) | 3α-Azide (Inversion) |

| Sₙ1/E1 (competing) | 3β-Bromide (tertiary-like) | Weak nucleophile/base (e.g., ROH) | Protic solvent | Mixture of substitution and elimination products |

| Appel (Substitution) | 3β-Alcohol | CBr₄ / PPh₃ | Dichloromethane | 3β-Bromide (Retention) |

Table 1: Summary of reaction conditions influencing the reactivity of brominated cholestanes.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the target compounds.

Protocol 1: Synthesis of 5α,6β-Dibromocholestan-3β-ol

This protocol details the electrophilic addition of bromine to cholesterol. [7][13][14] Methodology:

-

Dissolution: Dissolve 1.0 g of cholesterol in 10 mL of tert-butyl methyl ether in a 50 mL Erlenmeyer flask. Add 1 mL of glacial acetic acid.

-

Bromination: In a fume hood, slowly add a solution of 5% bromine in acetic acid dropwise while swirling the flask. The reddish-brown color of bromine should disappear upon addition. Continue adding until a faint, persistent yellow-orange color remains.

-

Crystallization: The cholesterol dibromide product will begin to precipitate almost immediately. [7]Cool the mixture in an ice bath for 20-30 minutes to maximize crystallization.

-

Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual bromine and impurities.

-

Drying & Characterization: Allow the product to air dry completely. Determine the yield and characterize by melting point analysis and ¹H NMR spectroscopy to confirm the diaxial stereochemistry. [13]

Protocol 2: Dehydrobromination and Debromination to 7-Dehydrocholesterol

This protocol outlines the two-step elimination process to form provitamin D3.

Methodology:

-

Dehydrobromination: Reflux the 5α,6β-dibromocholestan-3β-ol (from Protocol 1) in a solution of a suitable base, such as 2,4,6-collidine or potassium tert-butoxide in tert-butanol, to effect E2 elimination of HBr and form the Δ⁶ intermediate. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the product with diethyl ether. Wash the organic layer with dilute HCl (to remove collidine) and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Debromination: Dissolve the crude intermediate in a mixture of acetic acid and an ether solvent. [7][14]Add activated zinc dust portion-wise with vigorous stirring. The zinc reductively eliminates the remaining 5α-bromide. [14]4. Purification & Characterization: Filter off the excess zinc and wash with ether. Combine the filtrates, wash with sodium bicarbonate solution and brine, and dry over Na₂SO₄. Purify the final product, 7-dehydrocholesterol, by column chromatography or recrystallization. Characterize by NMR and compare with literature data.

Conclusion and Future Outlook

Brominated cholestane intermediates are indispensable tools in steroid chemistry. A thorough understanding of the stereochemical and mechanistic principles governing their reactions is paramount for any scientist working in drug development or complex molecule synthesis. The interplay between the rigid cholestane framework and the stereoelectronic demands of substitution and elimination reactions provides a rich field for chemical innovation. Future research will likely focus on developing more selective and environmentally benign bromination and dehydrobromination methods, further expanding the synthetic utility of these powerful intermediates.

References

- Title: Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol Source: PubMed URL

- Title: Synthesis of 25-Hydroxy-provitamin D3 by Direct Hydroxylation of Protected 7-Dehydrocholesterol Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: 7-Dehydrocholesterol - Wikipedia Source: Wikipedia URL

- Title: Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior Source: PubMed Central URL

- Title: Bromination of Cholesterol for Purification (+Debromination)

- Title: Bromination and Debromination of Cholesterol: An Inquiry-Based Lab Involving Structure Elucidation, Reaction Mechanism, and 1H NMR Source: Journal of Chemical Education - ACS Publications URL

- Title: Reengineering of 7-dehydrocholesterol biosynthesis in Saccharomyces cerevisiae using combined pathway and organelle strategies Source: NIH URL

- Title: 7-Dehydrocholesterol - chemeurope.

- Title: The 7-dehydrocholesterol (7-DHC) biosynthesis pathway and the...

- Title: Using the following reaction of bromine and cholesterol, modify the product structure to show...

- Title: Electrophilic substitution with rearrangement. Part VII.

- Title: 2.

- Title: The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases Source: Springer URL

- Title: Bromination and Debromination | PDF Source: Scribd URL

- Title: Electrochemical bromination of cholest-5-enes Source: PubMed URL

- Title: Bromination-Debromination of Cholesterol | Free Essay Example Source: StudyCorgi URL

- Title: On steroids. Part 209. Formation of 6?-bromo-5-chloro-5?-cholestan-3?

- Title: Chemistry 3719L – Week 9 Epoxidation of Cholesterol Using m-Chloroperoxybenzoic Acid Source: University of Alberta URL

- Title: Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior Source: PubMed URL

- Title: The kinetics and mechanisms of additions to olefinic substances. Part 14.

- Title: The Mechanism of Elimination of Hydrogen Bromide from α-Bromo Ketosteroids through Formation of Hydrazones Source: Journal of the American Chemical Society URL

- Title: Electrophilic substitution with rearrangement. Part VII.

- Title: Cholesterol Epoxides: Formation and Measurement Source: UTMB Research Experts URL

- Title: Stereochemistry of the Cholesterol Dibromides Source: Journal of the American Chemical Society URL

- Title: Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, di Source: Beilstein Archives URL

- Title: Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior Source: Beilstein Journals URL

- Title: Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Preparation of Oxysterols by C–H Oxidation of Dibromocholestane with Ru(Bpga)

- Title: Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors Source: LMU München URL

- Title: 232. Steroids and related compounds. Part IV.

- Title: Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease Source: PMC - NIH URL

- Title: Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications Source: Maricopa Open Digital Press URL

- Title: Elimination Reactions Source: University of Calgary URL

- Title: Dehydrobromination and debromination of 2,2,7α-tribromocholest-4-en- 3,6-dione Source: ResearchGate URL

- Title: 11.

- Title: Elimination reaction - Wikipedia Source: Wikipedia URL

- Title: synthesis and green bromination of some chalcones and their antimicrobial screening Source: ResearchGate URL

- Title: Preparation of Oxysterols by C–H Oxidation of Dibromocholestane with Ru(Bpga)

Sources

- 1. Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 4. Reengineering of 7-dehydrocholesterol biosynthesis in Saccharomyces cerevisiae using combined pathway and organelle strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Dehydrocholesterol [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. odinity.com [odinity.com]

- 8. homework.study.com [homework.study.com]

- 9. Electrochemical bromination of cholest-5-enes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]